
N6-Methyl-2'-deoxyadenosine
Overview
Description
N6-Methyl-2'-deoxyadenosine (m6dA) is a DNA modification involving methylation at the N6 position of adenine. Initially recognized in prokaryotes for roles in replication, transcription, and transposon regulation , m6dA has recently been reported in eukaryotes, including mammals. In the mammalian brain, m6dA is dynamically regulated in response to neuronal activation and fear extinction learning, where it accumulates at promoters and coding sequences to drive activity-induced gene expression (e.g., Bdnf exon IV transcription) . The methyltransferase N6amt1 mediates m6dA deposition, though its activity may require cofactors for precise targeting . Despite these findings, m6dA's prevalence in metazoans remains contentious, with studies reporting low abundance or methodological artifacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyl-2’-deoxyadenosine typically involves the methylation of deoxyadenosine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of N6-Methyl-2’-deoxyadenosine may involve more scalable and efficient methods, such as enzymatic methylation using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to deoxyadenosine, producing N6-Methyl-2’-deoxyadenosine with high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: N6-Methyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles like thiols or amines replace the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of N6-Methyl-2’-deoxyadenosine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the methyl group is replaced by other functional groups.
Scientific Research Applications
Gene Regulation and Expression
N6-Methyl-2'-deoxyadenosine plays a crucial role in the regulation of gene expression. Research has shown that m6dA is involved in activity-induced gene expression and is essential for processes such as fear extinction in mammals. For instance, studies have demonstrated that the enzyme N6-adenine methyltransferase 1 (N6amt1) is responsible for the accumulation of m6dA in response to neuronal activity, leading to increased mRNA expression in primary cortical neurons . This suggests that m6dA may serve as a regulatory mark influencing gene transcription in response to environmental stimuli.
DNA Modification and Repair
m6dA is also implicated in DNA repair mechanisms. The presence of m6dA has been detected across various mammalian tissues, indicating its potential role in maintaining genomic integrity . The modification's abundance varies significantly under different physiological conditions, such as during stress responses or developmental stages, highlighting its adaptive role in cellular function .
Cancer Research
The study of m6dA has extended into cancer research, where it is being investigated for its potential as a biomarker for tumorigenesis. Research indicates that the levels of m6dA decrease significantly in tumor tissues compared to adjacent non-tumoral tissues, suggesting a correlation between m6dA abundance and cancer progression . This relationship opens avenues for utilizing m6dA as a diagnostic marker or therapeutic target in oncology.
Developmental Biology
In developmental biology, m6dA has been linked to embryonic development processes. Studies on Drosophila melanogaster have shown dynamic changes in m6dA levels throughout different life stages, indicating its involvement in developmental regulation . Additionally, the modification's levels have been observed to fluctuate based on environmental factors, such as temperature changes during breeding, further emphasizing its role in developmental plasticity .
Synthetic Biology and Biotechnology
The incorporation of m6dA into synthetic biology applications has also gained traction. Researchers have successfully replaced standard nucleotides with N6-methyl-dATP (N6mdATP) during PCR amplification to study the incorporation of 6mA into mammalian genomes . This technique allows for the exploration of genetic modifications and their implications on gene function and regulation.
Case Studies and Research Findings
Study Title | Findings | Application |
---|---|---|
Activity-Induced Gene Expression | Demonstrated that N6amt1 increases mRNA expression linked to neuronal activity | Neurobiology research |
Detection of 6mA in Human Cells | Identified 6mA levels in HEK293T cells; confirmed through advanced sequencing methods | Cancer diagnostics |
Dynamic Changes During Development | Analyzed fluctuations of m6dA throughout Drosophila life cycle stages | Developmental biology studies |
Enzymatic Manipulation of N6-Methyladenosine | Explored Bsu06560's role in regulating adenosine metabolism affecting gene expression | Synthetic biology applications |
Mechanism of Action
N6-Methyl-2’-deoxyadenosine exerts its effects primarily through its role in epigenetic regulation. The methylation at the sixth position of adenine can influence the binding of transcription factors and other proteins to DNA, thereby modulating gene expression. This modification can also affect DNA repair and replication processes . The molecular targets include various DNA-binding proteins and enzymes involved in methylation and demethylation pathways .
Comparison with Similar Compounds
Adenine-Based Modifications
N6-Hydroxymethyl-2'-deoxyadenosine (hm6dA)
- Structural Difference : hm6dA is a hydroxylation derivative of m6dA, replacing the methyl group with a hydroxymethyl moiety.
- Detection: Both m6dA and hm6dA are quantified via LC-MS/MS or immunoprecipitation, though distinguishing them requires specialized techniques like isotopic labeling .
Prokaryotic N6-Methyladenine (6mA)
- Functional Contrast : In bacteria, 6mA regulates restriction-modification systems and virulence. Unlike eukaryotic m6dA, prokaryotic 6mA is abundant (0.1–2% of adenines) and stably maintained .
- Enzymatic Machinery : Bacterial methyltransferases (e.g., Dam) exhibit sequence specificity (e.g., GATC motifs), whereas N6amt1 in mammals lacks strict motif preferences .
Cytosine-Based Modifications
5-Methylcytosine (5mC)
- Epigenetic Role : 5mC is a well-established repressive mark enriched at CpG islands, associated with gene silencing and imprinting. DNMTs (e.g., DNMT1) catalyze its deposition .
- Dynamic Regulation : Unlike m6dA, 5mC oxidation generates 5-hydroxymethylcytosine (5hmC), an active demethylation intermediate linked to neuronal plasticity .
5-Hydroxymethylcytosine (5hmC)
- Functional Distinction : 5hmC is abundant in neurons (0.5–1% of cytosines) and redistributes during learning, contrasting with m6dA's lower abundance (~0.001% in mammals) and promoter-specific accumulation .
RNA Modifications
N6-Methyladenosine (m6A)
- Enzymes : METTL3/METTL14 catalyze RNA m6A, while N6amt1 targets DNA m6dA .
- Functional Overlap : Both modifications regulate transcription and stress responses. However, m6A primarily influences mRNA splicing and translation, whereas m6dA modulates DNA accessibility for Pol II recruitment .
Emerging DNA Modifications
- 5-Formylcytosine (f5dC) and 5-Carboxycytosine (ca5dC) : Oxidized derivatives of 5mC involved in active demethylation. Unlike m6dA, these modifications destabilize DNA duplexes and recruit repair proteins .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Organism-Specific Prevalence
Biological Activity
N6-Methyl-2'-deoxyadenosine (N6-Me-dAdo) is an epigenetic nucleoside that has garnered significant attention due to its diverse biological activities. This article explores its role in gene regulation, cellular processes, and implications in various biological systems, supported by case studies and research findings.
Structure and Properties
N6-Me-dAdo is a modified form of deoxyadenosine, characterized by a methyl group attached at the nitrogen-6 position of the adenine base. This modification is crucial for its biological functions, influencing DNA structure and gene expression.
Gene Regulation
N6-Me-dAdo plays a pivotal role in regulating gene expression across various organisms. Research indicates that it can enhance transcriptional activity by promoting the binding of transcription factors to DNA. For instance, in Chlamydomonas reinhardtii, N6-Me-dAdo is located at transcription start sites and is associated with increased gene expression levels .
In mammalian systems, N6-Me-dAdo has been identified as a key player in the regulation of genes involved in erythropoiesis. A study highlighted its role as an agonist that promotes the hyperproliferation of burst-forming unit erythroid (BFU-E) cells, essential for red blood cell formation .
DNA Repair and Replication
The compound also contributes to DNA repair mechanisms and replication processes. Its presence enhances the stability of DNA structures, facilitating effective repair pathways in response to damage. In prokaryotes and protists, N6-Me-dAdo is involved in the regulation of these critical processes, ensuring genomic integrity during replication cycles .
Incorporation into Genomes
Recent studies have demonstrated that N6-Me-dAdo can be incorporated into mammalian genomes through DNA polymerase activity. When deoxyribonucleoside triphosphates are replaced with N6-methylated forms during PCR amplification, significant levels of 6-methyladenine (6mA) are detected within genomic DNA . This incorporation suggests that N6-Me-dAdo may influence genomic architecture and function by modifying existing DNA sequences.
Enzymatic Interactions
The metabolism of N6-Me-dAdo involves specific enzymes that facilitate its conversion and regulatory effects. For example, the enzyme Bsu06560 from Bacillus subtilis has been shown to metabolize N6-methyladenosine, impacting various biological processes through alterations in adenosine metabolism . Mutations in this enzyme have resulted in enhanced conversion ratios, further elucidating its role in regulating gene expression.
Study on Fear Extinction Learning
In a notable study examining the effects of N6-Me-dAdo on fear extinction learning in mice, researchers found that increased levels of this nucleoside were associated with enhanced gene expression necessary for memory processing. Manipulating the expression of the methyltransferase responsible for adding this modification led to observable changes in behavior and gene regulation patterns .
Genome-Wide Analysis
Another significant investigation focused on mapping the genome-wide deposition of 6mA in human DNA. This study revealed that methylation at specific motifs (GANTC) could modulate gene expression by altering chromatin states, suggesting a complex interplay between N6-Me-dAdo modifications and epigenetic regulation mechanisms .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound across different studies:
Q & A
Basic Research Questions
Q. How can researchers detect and quantify m6dA in mammalian DNA?
Methodological approaches include DpnI-qPCR for locus-specific analysis and DpnI-seq coupled with next-generation sequencing for genome-wide profiling. DpnI enzyme selectively digests methylated DNA, enabling quantification via qPCR or sequencing. FACS-sorted neuronal populations are often used to isolate cell-type-specific DNA for analysis, as demonstrated in fear extinction studies . For chemical validation, Ru(phen)₃Cl₂ -mediated selective functionalization minimizes side reactions, enhancing specificity in modified oligonucleotide detection .
Q. What role does m6dA play in activity-dependent gene expression?
m6dA accumulates at promoters and coding regions of activity-regulated genes (e.g., Rab3a, Gabrr3) in prefrontal cortical neurons during fear extinction. This modification facilitates chromatin remodeling (e.g., H3K4me3 enrichment) and RNA polymerase II recruitment, driving transcription. Experimental validation involves ChIP-qPCR for histone marks and RNA-seq to correlate m6dA deposition with mRNA upregulation .
Q. Which model systems are commonly used to study m6dA dynamics?
- In vitro : Primary cortical neurons stimulated with KCl depolarization to mimic neuronal activation .
- In vivo : Fear extinction paradigms in mice, with m6dA analyzed in prefrontal cortex tissues .
- Cell lines : Erythroid progenitor BFU-E cells treated with m6dA to assess self-renewal via colony-forming assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in m6dA accumulation across genomic regions?
For example, m6dA increases at Rab3a and Gabrr3 promoters post-extinction but not at BDNF P1. Use locus-specific DpnI-qPCR with stringent normalization to input DNA and include negative controls (e.g., pseudoconditioned animals). Statistical frameworks like two-way ANOVA with Dunnett’s post-hoc tests help distinguish learning-specific effects from baseline variability .
Q. What strategies integrate m6dA data with other epigenetic marks?
Combine DpnI-seq with ChIP-seq (e.g., H3K4me3, RNA Pol II) and ATAC-seq to map open chromatin regions. In fear extinction studies, co-localization of m6dA with H3K4me3 and TFIIB was observed at Rab3a, suggesting synergistic regulation. Bioinformatics tools like DAVID or GREAT can identify enriched pathways .
Q. What experimental designs address m6dA’s role in cell-type-specific responses?
- FACS-sorted neurons : Isolate activated neurons (e.g., GFP-tagged) after viral vector-mediated labeling .
- Knockdown models : Use shRNA targeting N6amt1 (m6dA methyltransferase) to dissect its necessity in gene activation. In BFU-E cells, dose-dependent m6dA treatments (0.1–10 µM) reveal thresholds for progenitor self-renewal .
Q. Data Analysis and Interpretation
Q. How should researchers validate m6dA’s functional impact on transcription?
- CRISPR-dCas9 : Target N6amt1 to specific loci and measure transcriptional output via RT-qPCR .
- Pharmacological inhibition : Use adenosine deaminase inhibitors (e.g., 2'-deoxy-N6-methyladenosine) to stabilize m6dA and assess downstream gene expression .
Q. What statistical methods are robust for m6dA studies?
- Longitudinal data : Mixed-effects models account for inter-individual variability in aging or behavioral studies .
- High-throughput data : Benjamini-Hochberg correction for multiple comparisons in genome-wide analyses .
Q. Emerging Challenges
Q. How can conflicting reports on m6dA abundance in eukaryotes be addressed?
Standardize protocols for DNA extraction and LC-MS/MS calibration to exclude bacterial contamination. Use negative controls (e.g., N6amt1 knockout cells) and cross-validate with orthogonal methods like immunoprecipitation .
Q. What mechanisms underlie m6dA’s dual role in neuroplasticity and cancer?
In fear extinction, m6dA promotes adaptive gene expression, whereas in glioblastoma, it drives oncogenic transcription. Compare cell-type-specific methyltransferase complexes (e.g., N6amt1 vs. METTL4) and their genomic targets using CUT&Tag or single-cell sequencing .
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSDOYRQWBDGQQ-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173840 | |
Record name | N(6)-Methyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-35-9 | |
Record name | 2′-Deoxy-N6-methyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2002-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Methyl-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-Methyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-METHYLDEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48QZW2IR9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.